

Characterization of (4-Bromobutyl)boronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Bromobutyl)boronic acid

Cat. No.: B1283012

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(4-Bromobutyl)boronic acid and its derivatives are versatile bifunctional reagents that have garnered significant interest in organic synthesis and drug discovery. Their unique structure, featuring both a reactive boronic acid moiety and a terminal bromine atom, allows for sequential and orthogonal chemical transformations. This guide provides a comprehensive comparison of **(4-Bromobutyl)boronic acid** with its derivatives and other halogenated analogs, supported by available experimental data and detailed analytical protocols.

Performance Comparison of Halogenated Alkylboronic Acids

The choice of a halogenated alkylboronic acid derivative can significantly impact reaction outcomes in various synthetic applications, including the widely used Suzuki-Miyaura cross-coupling reaction. While a direct, comprehensive side-by-side comparison under identical conditions is not extensively documented, the following tables summarize key characterization data gathered from various sources for **(4-Bromobutyl)boronic acid** and its chloro and iodo analogs, as well as their common ester derivatives.

Table 1: Comparison of Physical and Spectroscopic Properties of (4-Halogenobutyl)boronic Acids

Property	(4-Bromobutyl)boronic acid	(4-Chlorobutyl)boronic acid	(4-Iodobutyl)boronic acid
Molecular Formula	C ₄ H ₁₀ BBrO ₂	C ₄ H ₁₀ BClO ₂	C ₄ H ₁₀ BO ₂
Molecular Weight	180.84 g/mol	136.34 g/mol	227.84 g/mol
Appearance	Solid	Data not available	Data not available
¹ H NMR (CDCl ₃ , δ ppm)	Data not available	Data not available	Data not available
¹³ C NMR (CDCl ₃ , δ ppm)	Data not available	Data not available	Data not available
¹¹ B NMR (CDCl ₃ , δ ppm)	~34 (broad singlet)[1]	Data not available	Data not available
Mass Spec. (m/z)	Predicted [M+H] ⁺ : 181.00	Predicted [M+H] ⁺ : 137.05[2]	Data not available

Table 2: Comparison of Spectroscopic Properties of Pinacol Esters

Property	(4-Bromobutyl)boronic acid pinacol ester	(4-Chlorobutyl)boronic acid pinacol ester	(4-Iodobutyl)boronic acid pinacol ester
¹ H NMR (CDCl ₃ , δ ppm)	~3.41 (t), 1.87 (m), 1.55 (m), 1.25 (s), 0.81 (t)	Data not available	Data not available
¹³ C NMR (CDCl ₃ , δ ppm)	~83.2, 37.7, 30.8, 28.9, 24.8, ~5.7 (br, C-B)[1]	Data not available	Data not available
¹¹ B NMR (CDCl ₃ , δ ppm)	~34.2 (broad singlet) [1]	Data not available	Data not available

Table 3: Comparison of Spectroscopic Properties of MIDA Esters

Property	(4-Bromobutyl)boronic acid MIDA ester	(4-Chlorobutyl)boronic acid MIDA ester	(4-Iodobutyl)boronic acid MIDA ester
^1H NMR (DMSO- d_6 , δ ppm)	Data not available	Data not available	Data not available
^{13}C NMR (DMSO- d_6 , δ ppm)	Data not available	Data not available	Data not available
^{11}B NMR (DMSO- d_6 , δ ppm)	~10.43[3]	Data not available	Data not available

Note: The NMR data for the pinacol and MIDA esters are based on closely related alkylboronic acid esters and may vary slightly for the specific (4-halogenobutyl) derivatives.

Experimental Protocols

Accurate characterization of boronic acid derivatives is crucial for their effective use. The following are detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of boronic acid derivatives.

Workflow for NMR Analysis:

Caption: General workflow for NMR analysis of boronic acid derivatives.

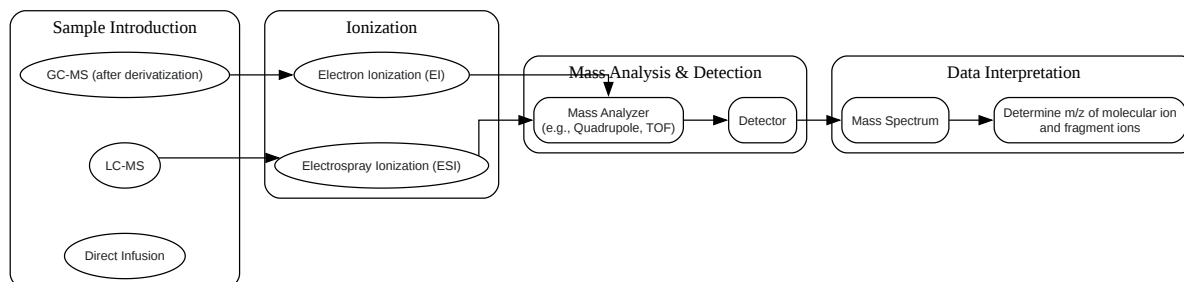
- ^1H NMR Spectroscopy:
 - Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO- d_6).
 - Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.
 - Analysis: The spectrum of **(4-Bromobutyl)boronic acid** and its derivatives will show characteristic signals for the butyl chain protons. The chemical shifts and coupling constants provide information about the connectivity of the atoms.

- ^{13}C NMR Spectroscopy:
 - Sample Preparation: Use a more concentrated sample (20-50 mg) in 0.5-0.7 mL of solvent.
 - Acquisition: Acquire a proton-decoupled spectrum.
 - Analysis: The carbon attached to the boron atom often shows a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.[\[1\]](#)
- ^{11}B NMR Spectroscopy:
 - Sample Preparation: Dissolve the sample in a quartz NMR tube to avoid background signals from borosilicate glass.
 - Acquisition: Use a spectrometer equipped with a boron probe.
 - Analysis: The chemical shift is indicative of the coordination state of the boron atom. Trigonal boronic acids and esters typically resonate around δ 30-35 ppm, while tetracoordinate boronate species appear at higher field (δ 5-15 ppm).[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

Workflow for Mass Spectrometry Analysis:



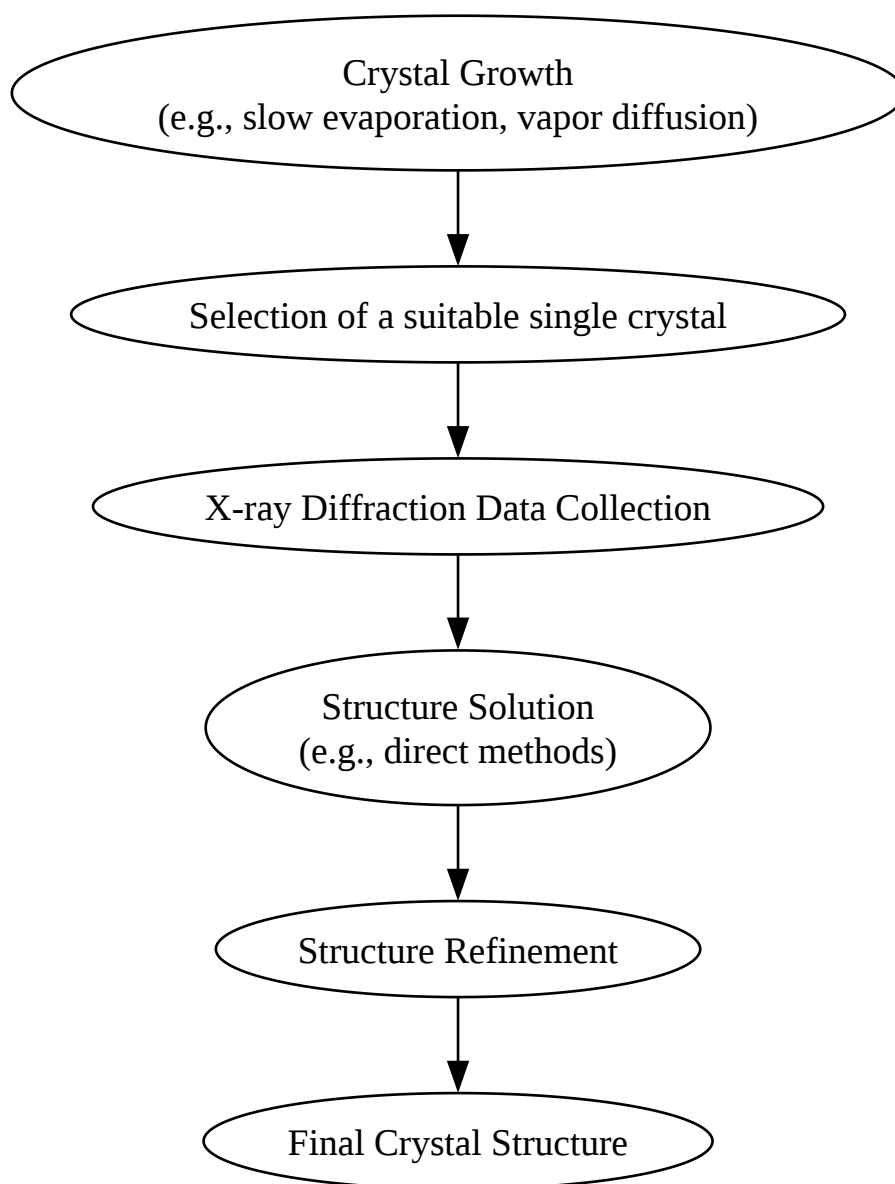
[Click to download full resolution via product page](#)

Caption: General workflow for mass spectrometry analysis of boronic acids.

- **Technique:** Electrospray Ionization (ESI) is commonly used for the analysis of polar molecules like boronic acids. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to a more volatile ester (e.g., trimethylsilyl ester) is often necessary.
- **Analysis:** The mass spectrum will show the molecular ion peak ($[M+H]^+$ or $[M-H]^-$) and characteristic fragment ions. For halogenated compounds, the isotopic pattern of bromine ($^{19}\text{Br}/^{81}\text{Br} \approx 1:1$) or chlorine ($^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$) is a key diagnostic feature.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 4. benchchem.com [benchchem.com]
- 5. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β -Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Characterization of (4-Bromobutyl)boronic Acid Derivatives: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1283012#characterization-of-4-bromobutyl-boronic-acid-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com